

The Natural Provenance of Celangulatin D: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Celangulatin D	
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This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and biosynthetic origins of **Celangulatin D**, a notable insecticidal sesquiterpene polyol ester. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, drug development, and entomology.

Executive Summary

Celangulatin D, a complex sesquiterpenoid, is naturally synthesized by the plant Celastrus angulatus, specifically accumulating in the root bark. Its isolation is primarily achieved through solvent extraction followed by multi-step chromatographic purification. While specific yield data from its natural source is not extensively reported in publicly available literature, the established protocols for isolating related compounds from Celastrus species provide a robust framework for its extraction. **Celangulatin D** belongs to the dihydro-β-agarofuran class of sesquiterpenoids, and its core structure is assembled through the mevalonate pathway.

Natural Source and Abundance

The principal and thus far exclusive identified natural source of **Celangulatin D** is the root bark of Celastrus angulatus[1][2][3]. This climbing shrub, belonging to the Celastraceae family, is distributed across various regions of China and has a history of use in traditional medicine[2]. The plant produces a diverse array of sesquiterpene polyol esters, including **Celangulatin D**, which are recognized for their potent insecticidal properties[1][3].



While the presence of **Celangulatin D** in Celastrus angulatus is well-documented, specific quantitative data regarding its yield from the plant material is scarce in the available scientific literature. The concentration of such secondary metabolites can be influenced by various factors, including the geographical location of the plant, seasonal variations, and the specific chemotype.

Experimental Protocols: Isolation of Celangulatin D

The isolation of **Celangulatin D** from the root bark of Celastrus angulatus typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol synthesized from methodologies reported for the isolation of sesquiterpene polyol esters from Celastrus species[1][2][3].

- 1. Preparation of Plant Material:
- The root bark of Celastrus angulatus is collected, washed, and air-dried.
- The dried material is then coarsely powdered to increase the surface area for efficient solvent extraction.
- 2. Solvent Extraction:
- The powdered root bark is subjected to exhaustive extraction with a low-polarity solvent.

 Toluene is frequently cited for the extraction of **Celangulatin D** and related compounds[1].
- Extraction is typically performed at room temperature over an extended period or under reflux to ensure the complete percolation of the desired metabolites.
- The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- 3. Chromatographic Purification:
- Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on a silica gel stationary phase. Elution is carried out with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing



the polarity with ethyl acetate or acetone. Fractions are collected and monitored by thin-layer chromatography (TLC).

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with
 Celangulatin D are further purified using preparative HPLC. A C18 reversed-phase column
 is commonly employed, with a mobile phase consisting of a mixture of acetonitrile and water
 or methanol and water. This step allows for the isolation of the pure compound.

4. Structure Elucidation:

 The chemical structure of the isolated Celangulatin D is confirmed using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, and HMBC).

Quantitative Data on Related Sesquiterpenoids from Celastrus angulatus

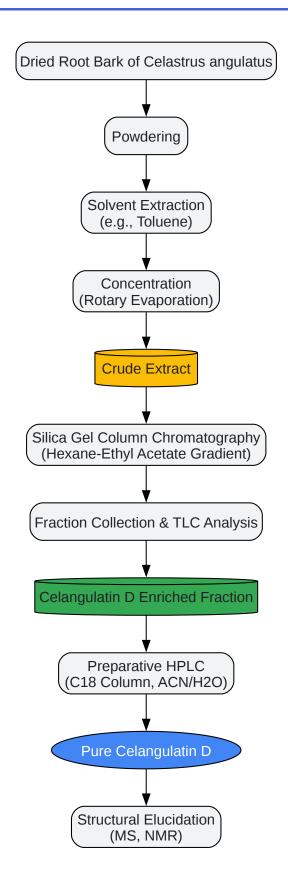
While specific yield data for **Celangulatin D** is not readily available, the following table summarizes the isolation of other sesquiterpene polyol esters from the root bark of C. angulatus as reported in one study, providing an indication of the potential abundance of this class of compounds.

Compound Name	Starting Material (kg)	Yield (mg)
Celangulatin C	10	85
Celangulatin D	10	35
Celangulatin E	10	25
Celangulatin F	10	40

Data extracted from a single study and may not be representative of all instances.

Visualizing the Methodologies Experimental Workflow for Celangulatin D Isolation





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Caption: Isolation workflow for Celangulatin D.



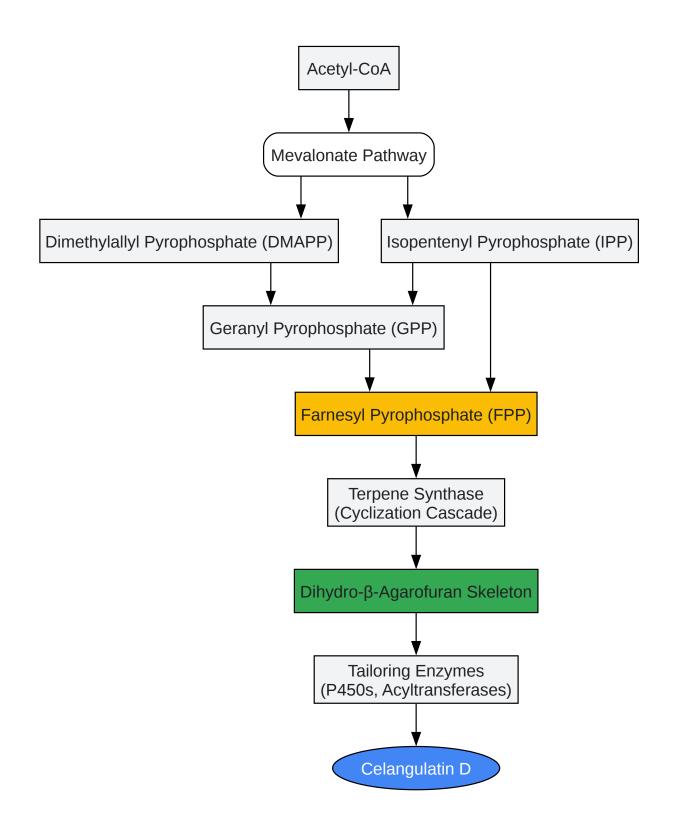
Biosynthesis of the Dihydro-β-Agarofuran Skeleton

Celangulatin D is a sesquiterpenoid, meaning it is biosynthetically derived from three five-carbon isoprene units. The core scaffold of **Celangulatin D** is a dihydro- β -agarofuran. The biosynthesis of this skeleton proceeds via the mevalonate (MVA) pathway.

The key steps involve the formation of farnesyl pyrophosphate (FPP), the universal precursor for sesquiterpenes. FPP then undergoes a series of cyclization reactions catalyzed by terpene synthases to form the characteristic tricyclic dihydro-β-agarofuran core. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases and acyltransferases, are responsible for the various hydroxylations and esterifications that result in the final structure of **Celangulatin D**.

Putative Biosynthetic Pathway of the Dihydro-β-Agarofuran Core





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Caption: Putative biosynthesis of Celangulatin D's core.



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